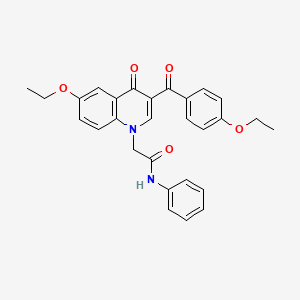

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide

Description

2-(6-Ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a quinolin-4-one derivative characterized by ethoxy substituents at position 6 and a 4-ethoxybenzoyl group at position 3 of the quinoline core. The N-phenylacetamide moiety is attached via a methylene bridge at position 1.

Properties

IUPAC Name |

2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H26N2O5/c1-3-34-21-12-10-19(11-13-21)27(32)24-17-30(18-26(31)29-20-8-6-5-7-9-20)25-15-14-22(35-4-2)16-23(25)28(24)33/h5-17H,3-4,18H2,1-2H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEVUPEZLLLYHPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is a synthetic compound that belongs to the class of quinoline derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide is , with a molecular weight of approximately 354.40 g/mol. The structure includes a quinoline core substituted with ethoxy and phenyl groups, which may influence its biological properties.

Research indicates that compounds similar to 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide may exert their biological effects through various mechanisms:

- Anticancer Activity : Quinoline derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, studies have demonstrated that related compounds can inhibit tubulin polymerization, leading to reduced mitotic activity in cancer cells .

- Antimicrobial Properties : Some quinoline derivatives exhibit antimicrobial activity against a range of pathogens. This is often attributed to their ability to interfere with bacterial DNA synthesis or disrupt cellular membranes .

- Anti-inflammatory Effects : Certain derivatives have been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines .

In Vitro Studies

Several studies have assessed the biological activity of quinoline derivatives, including the target compound:

Case Studies

- Anticancer Activity : A study conducted on various quinoline derivatives revealed that those with similar structural features to 2-(6-ethoxy...) exhibited potent cytotoxic effects against breast cancer cells, with mechanisms involving apoptosis induction and cell cycle arrest .

- Antimicrobial Efficacy : Research indicated that the compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anti-inflammatory Properties : In a model of acute inflammation, compounds structurally related to the target showed a marked decrease in inflammatory markers, indicating their potential use in treating inflammatory diseases .

Scientific Research Applications

Antimicrobial Activity

Quinolone derivatives, including 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide, are primarily noted for their antimicrobial properties. Research indicates that similar compounds can inhibit bacterial DNA gyrase, an essential enzyme for DNA replication in bacteria. This inhibition can lead to bactericidal effects, making these compounds potential candidates for developing new antibiotics.

Anticancer Potential

Quinoline derivatives have been studied for their anticancer properties. The unique structural features of 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth. Preliminary studies suggest that modifications in the quinoline structure can enhance cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Some studies have indicated that quinolone-based compounds exhibit anti-inflammatory activity. The presence of ethoxy and benzoyl groups may enhance the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

Drug Delivery Systems

The unique chemical structure of this compound allows it to be explored as a component in drug delivery systems. Its ability to form complexes with other drugs or biomolecules can enhance the efficacy and bioavailability of therapeutic agents, making it a valuable addition to formulation science .

Research and Development

The compound is also utilized in various research settings to explore its mechanism of action and interactions with biological targets. It serves as a model compound for synthesizing new derivatives with improved pharmacological profiles.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of quinolone derivatives against Gram-positive and Gram-negative bacteria. Results demonstrated that modifications similar to those present in 2-(6-ethoxy-3-(4-ethoxybenzoyl)-4-oxoquinolin-1(4H)-yl)-N-phenylacetamide significantly enhanced antibacterial activity compared to standard antibiotics, suggesting its potential as a novel antibacterial agent.

Case Study 2: Cytotoxicity in Cancer Cells

In vitro studies assessed the cytotoxic effects of various quinoline derivatives on cancer cell lines, including breast and colon cancer cells. The findings revealed that certain derivatives exhibited significant cytotoxicity, with IC50 values indicating potential effectiveness at low concentrations.

Comparison with Similar Compounds

Quinolin-4-one vs. Quinazolin-4-one Derivatives

- Quinolin-4-one (Target Compound): The ethoxy and benzoyl substituents provide steric bulk and electron-donating effects, which may enhance binding to hydrophobic pockets in target proteins. The 4-ethoxybenzoyl group could mimic natural substrates in enzyme inhibition .

- Quinazolin-4-one (Compound 10a) : The quinazoline core, with an additional nitrogen atom, increases hydrogen-bonding capacity. The 2-methyl group in 10a improves antitubercular activity by fitting into InhA’s hydrophobic active site .

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., -SO₂-, -Br) : Sulfonyl (in compound 14) and bromine (in styryl derivatives) enhance binding to enzymes like cytochrome P450 or DNA via halogen bonding .

- Hydrophobic Groups (e.g., Ethoxy, Benzoyl) : Ethoxy groups in the target compound increase logP (4.8), favoring passive diffusion across cell membranes. However, excessive hydrophobicity may reduce aqueous solubility .

N-Phenylacetamide Modifications

- Thiazole and Oxadiazole Hybrids : Compounds like 2c and 4h integrate heterocycles (thiazole, oxadiazole) to modulate redox properties or chelate metal ions, enhancing antioxidant and anticancer effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.